molecular formula C16H15ClF3N B15087222 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline

Cat. No.: B15087222
M. Wt: 313.74 g/mol
InChI Key: FLFWWGQQNBDVES-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline is an organic compound that features a trifluoromethyl group, a chloro group, and a trimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline is unique due to its combination of a trifluoromethyl group and a trimethylaniline moiety. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClF3N

Molecular Weight

313.74 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4,6-trimethylaniline

InChI

InChI=1S/C16H15ClF3N/c1-9-6-10(2)15(11(3)7-9)21-12-4-5-14(17)13(8-12)16(18,19)20/h4-8,21H,1-3H3

InChI Key

FLFWWGQQNBDVES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C

Origin of Product

United States

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